
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to undergo nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and imines. The compound has also been shown to undergo oxidation reactions under certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but some studies have shown that the compound has potential cytotoxic effects on cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its high yield and ease of synthesis. The compound is also stable under various conditions, making it a useful building block for the synthesis of various compounds. However, one of the major limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone. One of the major areas of research is the development of new organic semiconductors using this compound as a building block. Another area of research is the synthesis of new metal complexes using this compound as a ligand. Additionally, the potential cytotoxic effects of this compound on cancer cells require further investigation to determine its potential as an anticancer agent. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has potential applications in organic electronics, catalysis, and as an anticancer agent. However, the potential toxicity of this compound requires careful handling and disposal. Ongoing research is needed to fully understand the mechanism of action of this compound and to develop new methods for its synthesis and applications.
合成法
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent. The yield of this compound using these methods is usually high, and the compound can be purified using column chromatography.
科学的研究の応用
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. This compound has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and other applications.
特性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMZHQBAOKBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)
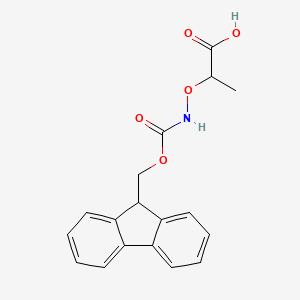

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
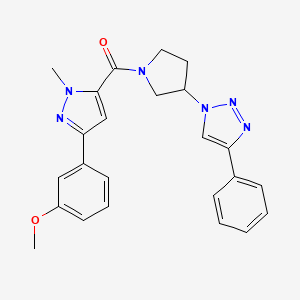
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
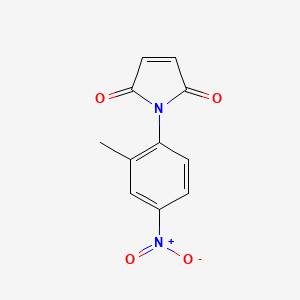
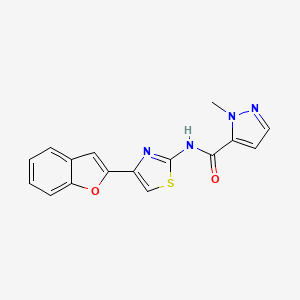
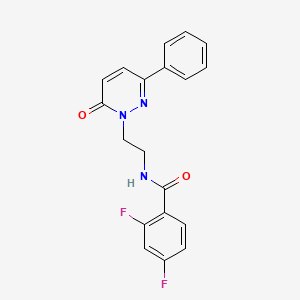
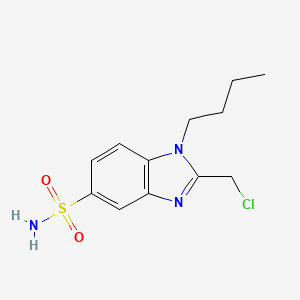
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
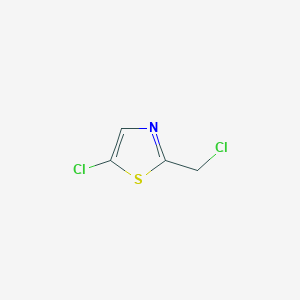
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)